4,5-epi-Cryptomeridiol
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Overview
Description
4,5-epi-Cryptomeridiol, also known as Pterodondiol, is a sesquiterpenoid compound with the molecular formula C₁₅H₂₈O₂ and a molecular weight of 240.38 g/mol . It is a natural product found in the glandular trichomes of the leaves of Laggera pterodonta . This compound is part of the larger class of terpenoids, which are known for their diverse structures and biological activities .
Preparation Methods
4,5-epi-Cryptomeridiol can be synthesized through the action of specific terpene synthases. For example, a maize sesquiterpene synthase has been found to generate dihydroxylated sesquiterpenoids directly from (E,E)-farnesyl diphosphate . The reaction involves the addition of water to a germacradienyl intermediate, followed by protonation and cyclization to form the final product .
Chemical Reactions Analysis
4,5-epi-Cryptomeridiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,5-epi-Cryptomeridiol has several scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of terpene biosynthesis and the action of terpene synthases . In biology, it is studied for its role as a metabolite in plants and its potential defensive properties against pathogens . In medicine, this compound is investigated for its potential therapeutic properties, although specific applications are still under research . In industry, it is used in the production of fragrances and flavors due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 4,5-epi-Cryptomeridiol involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it is believed to exert its effects through modulation of enzyme activities and signaling pathways in plants . The exact molecular targets and pathways involved are still under investigation, but it is known to play a role in plant defense mechanisms .
Comparison with Similar Compounds
4,5-epi-Cryptomeridiol is similar to other sesquiterpenoids such as eudesmane-2,11-diol and 2,3-epi-cryptomeridiol . These compounds share similar structural features and biosynthetic pathways but differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific hydroxylation pattern and its role as a metabolite in Laggera pterodonta .
Properties
Molecular Formula |
C15H28O2 |
---|---|
Molecular Weight |
240.38 g/mol |
IUPAC Name |
(1S,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11?,12?,14-,15-/m0/s1 |
InChI Key |
LKKDASYGWYYFIK-FWIFWCIWSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@](C1CC(CC2)C(C)(C)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O |
Origin of Product |
United States |
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